2,4-Dinitro-1-naphthol
CAS No.: 605-69-6
Cat. No.: VC21191891
Molecular Formula: C10H6N2O5
Molecular Weight: 234.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605-69-6 |
|---|---|
| Molecular Formula | C10H6N2O5 |
| Molecular Weight | 234.16 g/mol |
| IUPAC Name | 2,4-dinitronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H |
| Standard InChI Key | FFRBMBIXVSCUFS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] |
| Melting Point | 131.0 °C |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 2,4-Dinitro-1-naphthol consists of a naphthalene core with two nitro groups (-NO₂) at positions 2 and 4, and a hydroxyl group (-OH) at position 1. This arrangement of functional groups contributes significantly to its chemical reactivity and physical properties.
Physical Properties
2,4-Dinitro-1-naphthol is characterized by:
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Physical appearance: Yellow crystalline solid
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Molecular weight: Similar compounds in this class have molecular weights around 230-250 g/mol
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Solubility: Limited solubility in water, but forms water-soluble salts such as ammonium salts
Chemical Reactivity
The compound exhibits distinct chemical reactivity due to the presence of both nitro groups and the hydroxyl functionality:
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The hydroxyl group imparts weak acidic character to the molecule
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The nitro groups act as electron-withdrawing substituents, increasing the acidity of the hydroxyl group
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The compound can form salts with bases, such as the ammonium salt known as Martius Yellow
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It exhibits distinct vibrational modes detectable via spectroscopic methods, which are important for its characterization
Synthesis and Preparation
Laboratory Synthesis
The laboratory synthesis of 2,4-Dinitro-1-naphthol typically follows a nitration pathway starting from 1-naphthol. The detailed procedure involves:
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Initial sulfonation of 1-naphthol with concentrated sulfuric acid to form 4-hydroxynaphthalene-1,3-disulfonic acid
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Subsequent nitration with concentrated nitric acid at low temperatures
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Conversion to the final product through a series of controlled reactions
The specific laboratory procedure is as follows:
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1-Naphthol (2.5 g) is treated with concentrated H₂SO₄ (5 mL) and heated for approximately 5 minutes until the solid dissolves and the red color dissipates
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After cooling in an ice bath, water (13 mL) is added, and the solution is cooled to approximately -15°C
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Concentrated HNO₃ (3 mL) is added slowly to the chilled solution with continuous swirling
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The mixture is allowed to sit for about 5 minutes and then warmed to approximately 50°C
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The product separates as a yellow paste, which is then collected by vacuum filtration and washed with water
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The product can be converted to its ammonium salt (Martius Yellow) by treatment with ammonium hydroxide and subsequent addition of ammonium chloride
Industrial Production
While the search results don't specifically address industrial-scale production, it is likely that commercial production follows similar chemical pathways with scaled-up processes and potentially more efficient catalytic methods to improve yield and purity.
Biological Activity
Mechanism of Action
2,4-Dinitro-1-naphthol demonstrates significant biological activity through several mechanisms:
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It uncouples oxidative phosphorylation, disrupting normal cellular energy production
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This uncoupling mechanism is similar to other compounds that interfere with mitochondrial function
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Its action environment can be influenced by various factors such as pH, which affects the compound's ionization state and ability to cross cell membranes
Antimicrobial Properties
Research has demonstrated that 2,4-Dinitro-1-naphthol possesses notable antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
| Bacillus subtilis | 8 |
These findings indicate that 2,4-Dinitro-1-naphthol has potential applications in antimicrobial research and development.
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Dinitro-1-naphthol is the oxidative phosphorylation pathway, a crucial component of cellular respiration. By interfering with this pathway, the compound disrupts the cell's ability to produce ATP efficiently, leading to energy depletion and potential cell death.
Applications
Histological Staining
One of the most significant applications of 2,4-Dinitro-1-naphthol is in histology as a staining agent:
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It is used to highlight cellular structures in microscopic examination of biological tissues
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The compound's ability to bind to specific cellular components makes it valuable in research and diagnostic contexts
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As Martius Yellow, it has been utilized to stain erythrocytes effectively
Dye Industry
In the dye industry, 2,4-Dinitro-1-naphthol serves as:
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A direct dye for various materials
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A precursor in the synthesis of more complex dyes, particularly azo dyes
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A component in specialized color formulations requiring stable yellow pigmentation
Chemical Research
In chemical research, the compound is used as:
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A model compound for studying nitration reactions
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A precursor for synthesizing other naphthalene derivatives
Research Developments
Spectroscopic Analysis
Recent research has focused on the detailed spectroscopic characterization of 2,4-Dinitro-1-naphthol:
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FT-IR and FT-Raman spectroscopy have been employed to study its vibrational modes
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These studies are essential for understanding the compound's interactions in different environments
Pharmaceutical Research
Ongoing pharmaceutical research involving 2,4-Dinitro-1-naphthol includes:
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Investigation of its potential as an antimicrobial agent
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Studies on its activity against various bacterial strains
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Exploration of structure-activity relationships to develop more effective derivatives
Synthetic Derivatives
Research into synthetic derivatives of 2,4-Dinitro-1-naphthol has yielded several interesting compounds:
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2,4-Diamino-1-naphthol: A reduced form that can be prepared using sodium hydrosulfite
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2,4-Diacetylamino-1-naphthol: Prepared by acetylation of the diamino derivative
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2-Acetylamino-1,4-naphthoquinone: An oxidized derivative with potential biological activity
These derivatives demonstrate the versatility of 2,4-Dinitro-1-naphthol as a starting material for the synthesis of compounds with diverse properties and applications.
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